

Application Notes and Protocols: AZD0095

Combination Therapy with Checkpoint Inhibitors

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Compound of Interest

Compound Name: AZD0095

Cat. No.: B10854968

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Introduction

AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4). In the tumor microenvironment, cancer cells exhibiting the Warburg effect rely on MCT4 to export lactate, a byproduct of aerobic glycolysis. This lactate efflux contributes to an acidic and immunosuppressive microenvironment, hindering the activity of anti-tumor immune cells. By inhibiting MCT4, **AZD0095** is designed to increase intracellular lactate in cancer cells, leading to cytotoxicity, and to reverse lactate-driven immunosuppression, thereby enhancing the efficacy of immunotherapies such as checkpoint inhibitors.

Preclinical studies have demonstrated that the combination of **AZD0095** with checkpoint inhibitors, including anti-PD-1 and anti-CTLA-4 antibodies, results in enhanced anti-tumor activity. This is attributed to an increase in tumor-infiltrating lymphocytes (TILs), particularly cytotoxic T cells, and a reduction in immunosuppressive myeloid cells within the tumor microenvironment. These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the combination therapy of **AZD0095** with checkpoint inhibitors.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of **AZD0095**.

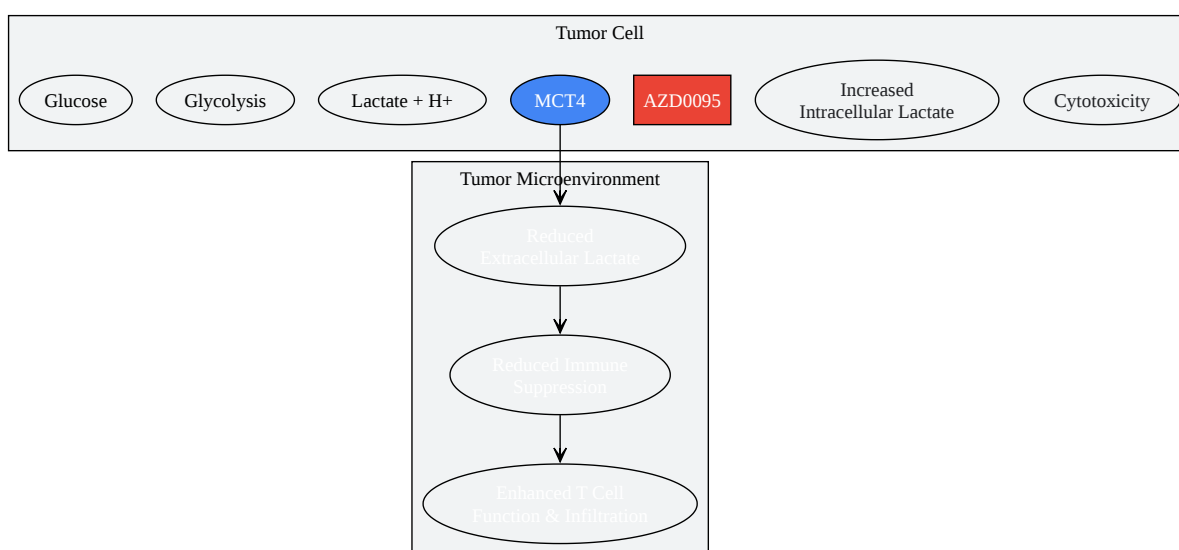
Table 1: In Vitro Potency and Selectivity of **AZD0095**

Parameter	Value	Cell Line/Assay Condition	Reference
Potency			
Cell pIC50	8.9	Not specified	[1]
EC50	5 nM	H358 cells (MCT4 binding)	[1]
Potency	1.3 nM	Not specified	[2]
Cellular Activity	1-3 nM	Not specified	[1][3]
Selectivity			
MCT1 Selectivity	>1000-fold	Over MCT1	[1][2][3]
Toxicity			
T cell proliferation/survival IC50	> 10 μ M	In vitro T cell assays	[1][3]

Table 2: In Vivo Dosing for Combination Therapy Studies

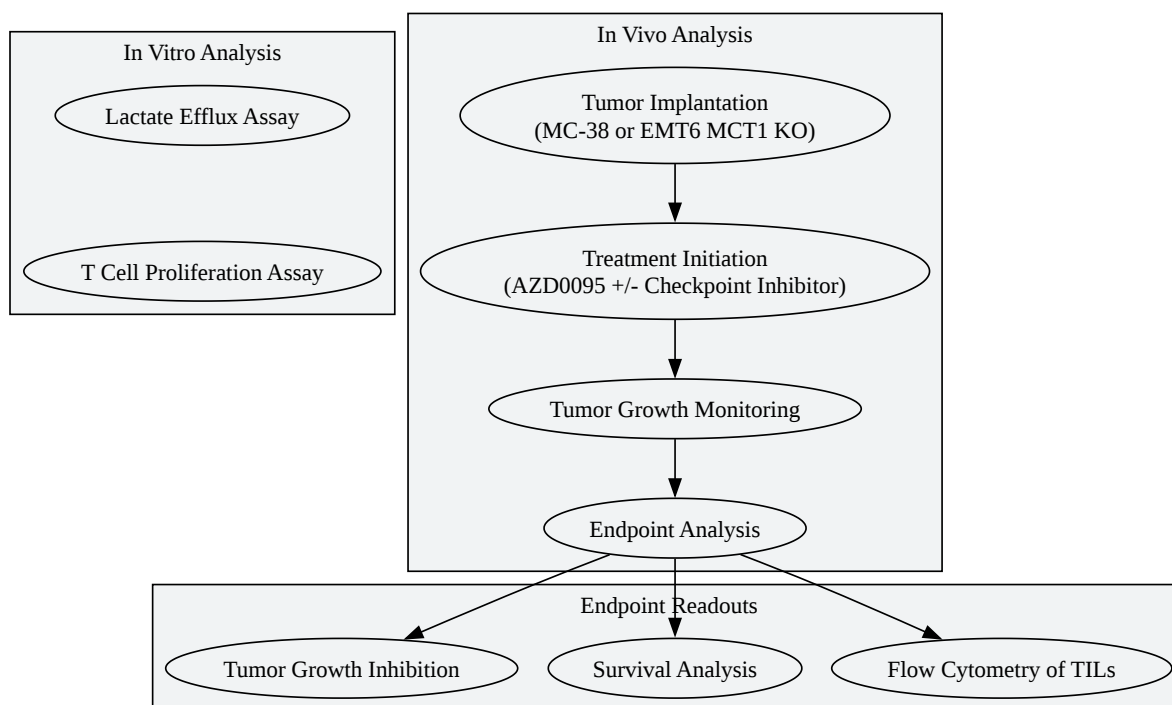
Agent	Dose	Dosing Schedule	Mouse Model	Reference
AZD0095	10-100 mg/kg	Twice daily (BID), oral	MC-38 and EMT6 (MCT1 knock-out)	[1][3]
α -PD-1	10 mg/kg	3 times per week	MC-38 and EMT6 (MCT1 knock-out)	[1][3]
α -CTLA-4	10 mg/kg	3 times per week	MC-38 and EMT6 (MCT1 knock-out)	[1][3]

Signaling Pathways and Experimental Workflows



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Figure 1: AZD0095 Mechanism of Action.



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Figure 2: Preclinical Evaluation Workflow.

Experimental Protocols

In Vitro Assays

1. Lactate Efflux Assay

This protocol is adapted from the supplementary information of Goldberg et al., J Med Chem 2023.

- Cell Lines: Cancer cell lines with known MCT4 expression (e.g., H358 lung adenocarcinoma).
- Reagents:
 - **AZD0095**
 - Cell culture medium (e.g., RPMI-1640)
 - Lactate assay kit
- Protocol:
 - Seed cells in a multi-well plate and allow them to adhere overnight.
 - Wash the cells and replace the medium with a low-glucose medium to stimulate glycolysis.
 - Treat the cells with a dose range of **AZD0095** or vehicle control.
 - Incubate for a defined period (e.g., 2-4 hours).
 - Collect the supernatant to measure extracellular lactate concentration using a lactate assay kit.
 - Normalize the lactate concentration to the cell number or protein content in each well.
 - Calculate the IC50 of **AZD0095** for lactate efflux inhibition.

2. T Cell Proliferation Assay

- Cells: Human or mouse T cells (e.g., from peripheral blood mononuclear cells or splenocytes).
- Reagents:
 - **AZD0095**
 - Lactic acid

- T cell activation reagents (e.g., anti-CD3/CD28 antibodies)
- Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU)
- Protocol:
 - Isolate T cells and label them with a proliferation dye if applicable.
 - Culture T cells in the presence or absence of a range of concentrations of lactic acid to establish immunosuppressive conditions.
 - To these cultures, add a dose range of **AZD0095** or vehicle control.
 - Stimulate T cell proliferation with anti-CD3/CD28 antibodies.
 - Incubate for 3-5 days.
 - Measure T cell proliferation by flow cytometry (for dye dilution) or using a plate reader (for colorimetric assays). This will assess the ability of **AZD0095** to reverse lactate-induced suppression of T cell proliferation.

In Vivo Studies

1. Syngeneic Mouse Models

- Animal Models: C57BL/6 mice for the MC-38 colon adenocarcinoma model. For studies specifically investigating the role of MCT4 in the absence of MCT1, EMT6 breast cancer cells with MCT1 knockout can be used in an appropriate mouse strain.
- Tumor Implantation:
 - Culture MC-38 or EMT6 (MCT1 knock-out) cells to ~80% confluency.
 - Harvest and resuspend the cells in a sterile solution (e.g., PBS or Matrigel).
 - Subcutaneously inject an appropriate number of cells (e.g., 1×10^6) into the flank of the mice.
- Treatment Schedule:

- Allow tumors to reach a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment groups (e.g., Vehicle, **AZD0095** alone, checkpoint inhibitor alone, combination).
- Administer **AZD0095** orally, twice daily, at the desired dose.
- Administer the checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) intraperitoneally, three times a week.
- Monitor tumor growth by caliper measurements at regular intervals.
- Monitor animal body weight and overall health.
- Endpoint Analysis:
 - Continue treatment and monitoring until tumors reach a predetermined endpoint or for a specified duration.
 - At the end of the study, tumors can be harvested for further analysis (e.g., flow cytometry).
 - For survival studies, monitor animals until the defined endpoint.

2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

- Sample Preparation:
 - Excise tumors and mechanically dissociate them.
 - Digest the tumor tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
 - Filter the cell suspension to remove debris.
 - (Optional) Perform red blood cell lysis.
- Antibody Staining:
 - Stain the single-cell suspension with a viability dye.

- Block Fc receptors to prevent non-specific antibody binding.
- Stain with a panel of fluorescently conjugated antibodies to identify immune cell populations. A recommended panel for T cells and myeloid cells in the MC-38 model includes:
 - T Cells: CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells), and activation/exhaustion markers like PD-1, TIM-3, LAG-3.
 - Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80, and markers for M1/M2 macrophage polarization.
- Data Acquisition and Analysis:
 - Acquire the stained samples on a flow cytometer.
 - Analyze the data to quantify the proportions and activation status of different immune cell subsets within the tumor microenvironment.

Conclusion

The combination of the MCT4 inhibitor **AZD0095** with checkpoint inhibitors presents a promising therapeutic strategy to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. The provided protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its efficacy and mechanism of action in relevant cancer models. Further investigation into optimal dosing schedules and the identification of predictive biomarkers will be crucial for the clinical translation of this approach.

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